3-Pyridylthiourea

Overview

Description

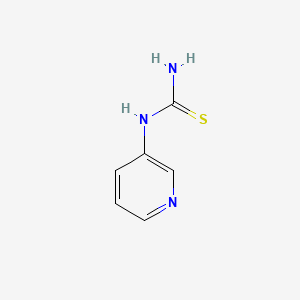

3-Pyridylthiourea is a biochemical used for proteomics research . It is also known by other names such as 1-3-pyridyl-2-thiourea, 1-pyridin-3-yl thiourea, pyridin-3-yl-thiourea, n-3-pyridyl thiourea, n-pyridin-3-ylthiourea, pyridin-3-yl thiourea, 1-pyridin-3-ylthiourea, amino 3-pyridylamino methane-1-thione .

Synthesis Analysis

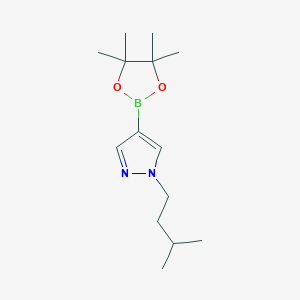

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

The molecular formula of this compound is C6H7N3S . The molecular weight is 153.20 .Chemical Reactions Analysis

Thiourea-based catalysis involves the addition of HCN to imines in the presence of diketopiperazine derivative . Chiral thiourea derivative has been used for this reaction to afford the cyanohydrins .Physical And Chemical Properties Analysis

This compound has a melting point of 159 °C . Its density is predicted to be 1.382±0.06 g/cm3 .Scientific Research Applications

Hydrogen-Bonding Receptors

- Synthesis for Hydrogen-Bonding Receptors: 3-Pyridylthiourea derivatives, prepared via high-pressure-promoted condensation, are useful in creating hydrogen-bonding receptors. These derivatives, particularly N-pyridinothiourea, have been synthesized and investigated for their potential as building blocks in this area (Kumamoto et al., 2002).

Protein Delivery Systems

- Enhancing Cytosolic Transfer in Protein Delivery: A protein delivery system incorporating pyridylthiourea-grafted polyethylenimine has been developed to enhance the cytosolic transfer of proteins in cells. This system shows promise in delivering proteins like green fluorescent protein and caspase 3 into living cells, potentially aiding in cellular function research and therapeutic applications (Postupalenko et al., 2015).

Perovskite Solar Cells

- Improving Perovskite Solar Cells: The addition of 2-pyridylthiourea in perovskite solar cell preparation has shown to significantly enhance the efficiency and stability of these cells. This additive aids in the conversion of lead iodide to perovskite crystals, improving crystal quality and increasing power conversion efficiency (Sun et al., 2017).

Selective Extraction of Metal Ions

- Selective Metal Ion Extraction: 2-Pyridylthiourea modified chitosan has been used to create a bio-adsorbent for the selective extraction of ruthenium (III) ions. This material shows high affinity and efficiency in extracting these ions from complex solutions, maintaining its effectiveness over multiple adsorption/desorption cycles (Monier et al., 2018).

Antimycobacterial Activity

- Antimycobacterial Compounds: Compounds derived from 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea have demonstrated significant in vitro and in vivo antimycobacterial activities. These compounds are particularly effective against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Safety and Hazards

Future Directions

Thiourea derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organosulfur framework and the derived metal complexes has witnessed fantastic progress .

Mechanism of Action

Target of Action

3-Pyridylthiourea is a chemical compound that has been studied for its ability to bind to certain targets. The primary targets of this compound are anions . The binding selectivity of this compound can be completely switched by protonation . When protonated, this compound binds strongly to chloride or bromide, but is deprotonated by acetate .

Mode of Action

The interaction of this compound with its targets involves a process known as protonation . Protonation is the addition of a proton (H+) to an atom, molecule, or ion, making it a conjugate acid. In the case of this compound, protonation changes the compound’s binding selectivity . This means that the compound’s interaction with its targets and the resulting changes are dependent on its protonation state .

Biochemical Pathways

The compound’s ability to switch its binding selectivity through protonation suggests that it may influence pathways involving the transport and balance of anions

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its binding to its targets. By binding to different anions depending on its protonation state, this compound can potentially influence the balance of these anions within the cell . This could have various downstream effects, potentially influencing cellular processes that depend on these anions.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the protonation state of this compound, thereby affecting its binding selectivity . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Pyridylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, this compound interacts with flavin-containing monooxygenase, an enzyme involved in the oxidation of sulfur-containing compounds . This interaction leads to the formation of S-oxide derivatives, which can further participate in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a radioprotective agent, reducing chromosome aberrations in meristem cells of pea roots . This compound also affects the expression of genes involved in stress responses, thereby enhancing the cell’s ability to withstand adverse conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to flavin-containing monooxygenase results in the oxidation of the sulfur moiety, producing S-oxide derivatives . These derivatives can then interact with other biomolecules, altering their function and activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and can affect cellular processes differently. Studies have shown that the radioprotective effects of this compound are dose-dependent and can vary with the degree of irradiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to provide protective effects against radiation-induced damage. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes. Animal studies have demonstrated that the compound’s efficacy and toxicity are dose-dependent, with a threshold beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as flavin-containing monooxygenase. This enzyme catalyzes the oxidation of this compound, leading to the formation of S-oxide derivatives These derivatives can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes

properties

IUPAC Name |

pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOJQUGXHMGMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184246 | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30162-37-9 | |

| Record name | N-3-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30162-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial potential of 3-pyridylthiourea derivatives?

A1: Research suggests that this compound derivatives exhibit promising antimicrobial activity. A study investigating N-(4-trifluoromethylphenyl) thiourea derivatives found that the this compound derivative demonstrated notable efficacy against Enterococcus faecuim ATCC 25923 with a minimum inhibitory concentration (MIC) of 3.9 mg/mL. [] This activity was comparable to vancomycin, a clinically used antibiotic. Additionally, various N-(4-trifluoromethylphenyl) thiourea derivatives showed promising inhibition against Staphylococcus aureus ATCC 19436, highlighting their potential as antibacterial agents. [] Further research is necessary to elucidate the full spectrum of their antimicrobial activity and to explore their potential for clinical applications.

Q2: What is known about the structure of this compound derivatives and how is it confirmed?

A2: While the provided abstracts don't provide detailed structural information for all this compound derivatives, they highlight that researchers utilize various spectroscopic techniques to confirm the structures of these compounds. These techniques include Fourier-transform infrared spectroscopy (FT-IR), multinuclear nuclear magnetic resonance (NMR) spectroscopy encompassing ¹H, ¹³C, and ¹⁹F nuclei, and high-resolution mass spectrometry (HRMS). [] These methods provide complementary data on the functional groups, connectivity, and molecular weight of the synthesized compounds, ensuring accurate structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)